

# Comparative Efficacy of CHK-336 in Preclinical Models of Primary Hyperoxaluria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CHK-336   |           |
| Cat. No.:            | B11933690 | Get Quote |

A comprehensive analysis of the preclinical findings for **CHK-336**, a novel lactate dehydrogenase A (LDHA) inhibitor, demonstrates its potential as a therapeutic agent for primary hyperoxaluria (PH). This guide provides a detailed comparison of **CHK-336** with alternative therapies, supported by available preclinical data and experimental protocols.

**CHK-336** is an orally administered, liver-targeted small molecule designed to inhibit lactate dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate production.[1][2] Preclinical studies have shown that **CHK-336** effectively reduces urinary oxalate levels in animal models of both primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[2] [3][4]

## Mechanism of Action: Targeting the Final Step of Oxalate Synthesis

Primary hyperoxalurias are a group of rare genetic disorders characterized by the overproduction of oxalate, leading to the formation of kidney stones and progressive kidney damage. The final and committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by LDHA. By specifically inhibiting this enzyme in the liver, **CHK-336** aims to reduce the overall production of oxalate.[1][5] The liver-targeting of **CHK-336** is facilitated by organic anion transporting polypeptides (OATPs) and is characterized by target-mediated drug disposition, which contributes to its long half-life in the liver.[2]

Below is a diagram illustrating the targeted signaling pathway.





Click to download full resolution via product page

CHK-336 inhibits the LDHA-mediated conversion of glyoxylate to oxalate.

## **Comparative Preclinical Efficacy**

Preclinical evaluation of **CHK-336** has been conducted in established mouse models of PH1 (Agxt knockout) and PH2 (Grhpr knockout), as well as a rat pharmacodynamic model. These studies have demonstrated a significant, dose-dependent reduction in urinary oxalate excretion.

#### **Quantitative Analysis of Urinary Oxalate Reduction**

While specific percentage reductions from head-to-head preclinical studies are not publicly available in detail, the existing data allows for a qualitative and semi-quantitative comparison.



| Compound/Therap                     | Target                                                                                               | Model                              | Key Findings                                                                                                                                                                                |
|-------------------------------------|------------------------------------------------------------------------------------------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CHK-336                             | LDHA (small molecule<br>inhibitor)                                                                   | PH1 (Agxt knockout)<br>Mouse Model | Produced robust and dose-dependent reductions in urinary oxalate to levels observed in wild-type mice. The effect was comparable to a GO-targeting siRNA but with a more rapid onset.[5][6] |
| PH2 (Grhpr knockout)<br>Mouse Model | A seven-day treatment resulted in a statistically significant reduction in urinary oxalate.[3][4][5] |                                    |                                                                                                                                                                                             |
| Nedosiran (siRNA)                   | LDHA (RNA<br>interference)                                                                           | PH1 Mouse Model                    | A single subcutaneous dose of 5 mg/kg of a mouse analog of nedosiran significantly reduced urinary oxalate concentration.                                                                   |
| ALN-GO1 (siRNA)                     | Glycolate Oxidase<br>(GO)                                                                            | PH1 (Agxt knockout)<br>Mouse Model | A single 3 mg/kg<br>injection reduced<br>urinary oxalate by<br>approximately 50%.[8]                                                                                                        |
| Rat Model of<br>Hyperoxaluria       | Multiple doses reduced urinary oxalate by up to 98%.                                                 |                                    |                                                                                                                                                                                             |



#### **Experimental Protocols**

Detailed experimental protocols from the primary preclinical studies of **CHK-336** have not been fully published. However, based on available abstracts and summaries, the following methodologies were employed.

#### **Animal Models**

- PH1 Mouse Model: Agxt knockout mice, which lack the alanine-glyoxylate aminotransferase enzyme, were used to model primary hyperoxaluria type 1.
- PH2 Mouse Model: Grhpr knockout mice, deficient in glyoxylate reductase/hydroxypyruvate reductase, served as the model for primary hyperoxaluria type 2.[5]
- Rat Pharmacodynamic Model: This model was utilized to assess the in vivo activity of **CHK-336** by tracing the conversion of a stable isotope-labeled glycolate (<sup>13</sup>C<sub>2</sub>-glycolate) to labeled oxalate.[5]

### **Dosing and Administration**

CHK-336 was administered orally on a once-daily basis in the mouse models.

### Sample Collection and Analysis

Urine samples were collected from the animals to measure oxalate levels. The specific
methods for collection (e.g., metabolic cages) and the analytical techniques for oxalate
quantification (e.g., gas chromatography/mass spectrometry) are standard in the field but
specific details for the CHK-336 studies are not available.

The workflow for a typical preclinical efficacy study is outlined below.





Click to download full resolution via product page

A generalized workflow for assessing the in vivo efficacy of CHK-336.

#### **Summary and Future Directions**

The preclinical data for **CHK-336** are promising, indicating its potential as an effective oral therapy for reducing urinary oxalate in patients with primary hyperoxaluria. Its mechanism of action, targeting the final common pathway of oxalate production, suggests it could be beneficial for all types of PH.

Further publication of detailed, quantitative data from preclinical studies will be crucial for a more direct and objective comparison with other emerging therapies like Nedosiran and GO-targeting siRNAs. The initiation of a Phase 1 clinical trial in healthy volunteers marked a



significant step in the clinical development of **CHK-336**, and the results of this and future trials will ultimately determine its place in the therapeutic landscape for primary hyperoxaluria.[2][9] [10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. American Society of Nephrology | Kidney Week Abstract Details (2020) [asn-online.org]
- 2. CHK-336 Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment American Chemical Society [acs.digitellinc.com]
- 6. American Society of Nephrology | Kidney Week Abstract Details (2022) [asn-online.org]
- 7. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 10. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of CHK-336, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News [stocktitan.net]
- To cite this document: BenchChem. [Comparative Efficacy of CHK-336 in Preclinical Models of Primary Hyperoxaluria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#replicating-chk-336-preclinical-findings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com